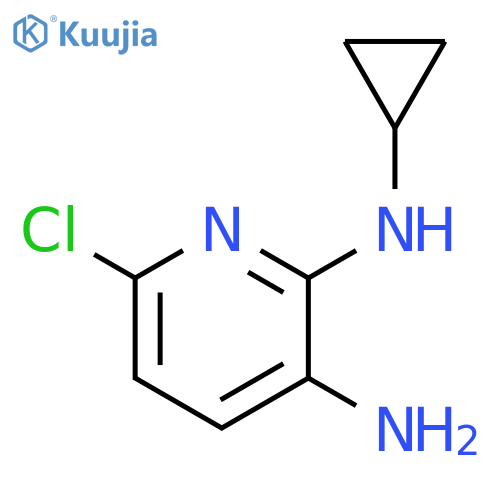

Cas no 1044770-73-1 (6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE)

6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE

- SCHEMBL20337764

- URB77073

- EN300-1241139

- 1044770-73-1

- A1-21682

- 6-chloro-2-N-cyclopropylpyridine-2,3-diamine

- AKOS006309984

- 6-chloro-N2-cyclopropylpyridine-2,3-diamine

-

- MDL: MFCD11047135

- インチ: InChI=1S/C8H10ClN3/c9-7-4-3-6(10)8(12-7)11-5-1-2-5/h3-5H,1-2,10H2,(H,11,12)

- InChIKey: UTFWBXXKVGWUFC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 183.0563250Da

- どういたいしつりょう: 183.0563250Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 50.9Ų

6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01T6VH-100mg |

6-chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 100mg |

$357.00 | 2025-02-14 | |

| Aaron | AR01T6VH-250mg |

6-chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 250mg |

$503.00 | 2025-02-14 | |

| Matrix Scientific | 210284-2.500g |

6-Chloro-N2-cyclopropylpyridine-2,3-diamine, 95% |

1044770-73-1 | 95% | 2.500g |

$1980.00 | 2023-09-07 | |

| Aaron | AR01T6VH-2.5g |

6-chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 2.5g |

$1909.00 | 2025-02-14 | |

| Aaron | AR01T6VH-1g |

6-chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 1g |

$987.00 | 2025-02-14 | |

| Aaron | AR01T6VH-10g |

6-Chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 10g |

$4160.00 | 2023-12-16 | |

| Aaron | AR01T6VH-500mg |

6-chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 500mg |

$776.00 | 2025-02-14 | |

| Aaron | AR01T6VH-5g |

6-Chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 5g |

$2814.00 | 2025-03-11 | |

| Aaron | AR01T6VH-50mg |

6-chloro-N2-cyclopropylpyridine-2,3-diamine |

1044770-73-1 | 95% | 50mg |

$248.00 | 2025-02-14 |

6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE 関連文献

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINEに関する追加情報

6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE (CAS 1044770-73-1): A Comprehensive Guide

6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE (CAS 1044770-73-1) is a specialized chemical compound with significant potential in pharmaceutical and agrochemical research. This heterocyclic amine derivative has garnered attention due to its unique structural features, which make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its pyridine-diamine backbone and cyclopropyl substitution pattern, which contribute to its diverse reactivity profile.

The molecular structure of 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE combines a chlorinated pyridine ring with a cyclopropylamine substituent at the 2-position and two amino groups at adjacent positions. This arrangement creates multiple sites for chemical modification, making it a versatile building block in medicinal chemistry. Current studies focus on its potential as a precursor for kinase inhibitors and antimicrobial agents, addressing the growing need for novel therapeutic compounds in an era of increasing drug resistance.

In pharmaceutical applications, 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE serves as a key intermediate for developing small molecule drugs targeting various diseases. Its structural motifs are particularly relevant for designing compounds that interact with biological targets requiring both hydrogen bond donors and acceptors. The compound's chloropyridine moiety enhances its ability to participate in halogen bonding interactions, a feature increasingly exploited in rational drug design strategies.

The synthesis of 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Recent advancements in catalytic methods have improved the efficiency of introducing the cyclopropylamine group, while maintaining excellent regioselectivity for the chloro and diamine functionalities. These synthetic improvements have made the compound more accessible for research purposes, supporting its growing applications in drug discovery programs.

From a physicochemical perspective, 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE exhibits properties typical of aromatic amines, with moderate solubility in polar organic solvents and limited water solubility. The compound's stability profile makes it suitable for various reaction conditions, though proper storage under inert atmosphere is recommended to preserve its reactive amino groups. Analytical characterization typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and confirm structural identity.

In the context of current research trends, 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE aligns with several important directions in chemical biology. The compound's scaffold appears in investigations of allosteric modulators for protein targets, reflecting the pharmaceutical industry's shift toward more sophisticated drug mechanisms. Additionally, its structural features are being explored in the development of covalent inhibitors, a class of therapeutics gaining prominence for their prolonged pharmacological effects.

The commercial availability of 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE has expanded in recent years, with several specialty chemical suppliers offering the compound in research quantities. Pricing and availability vary depending on purity requirements and scale, with custom synthesis options available for larger quantities. Researchers should verify certificates of analysis and consider conducting additional purification steps when using the material for sensitive applications.

Safety considerations for handling 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE follow standard laboratory practices for aromatic amines. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection should be used. The compound should be handled in well-ventilated areas or fume hoods, and material safety data sheets should be consulted for specific handling instructions.

Future research directions for 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE derivatives may explore their potential in emerging therapeutic areas such as targeted protein degradation or as components of PROTAC molecules. The compound's ability to serve as a versatile synthetic intermediate positions it well for continued importance in medicinal chemistry research, particularly as drug discovery efforts increasingly focus on complex molecular architectures with improved selectivity profiles.

For researchers working with 6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE, proper documentation of experimental procedures and characterization data is essential for reproducibility. The compound's growing importance in pharmaceutical research suggests that standardized synthetic protocols and analytical methods will continue to evolve, potentially leading to new applications in drug development pipelines across multiple therapeutic areas.

1044770-73-1 (6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE) 関連製品

- 2098130-17-5(1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride)

- 2580217-26-9(Tert-butyl 3,3-dimethyl-4-(methylamino)pyrrolidine-1-carboxylate)

- 31098-39-2(4-aminobutane-1-thiol hydrochloride)

- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)

- 672293-59-3(4-(thiophen-3-yl)methylpiperidine)

- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)

- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)

- 1805908-56-8(Ethyl 2-hydrazinyl-5-methylbenzoate)

- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)

- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)